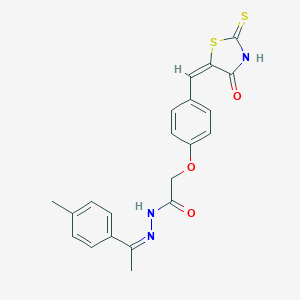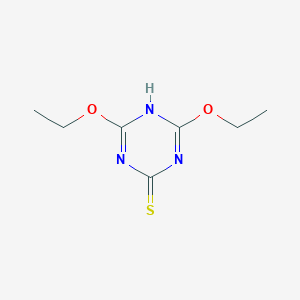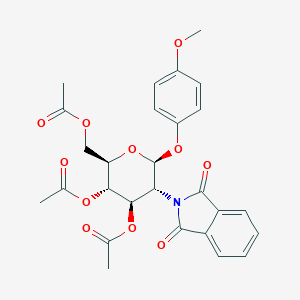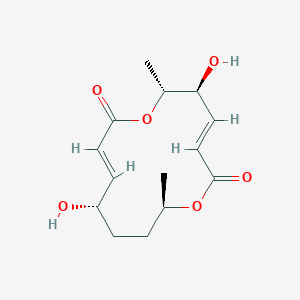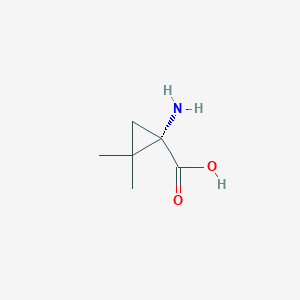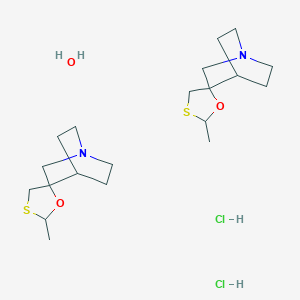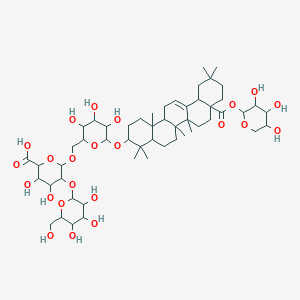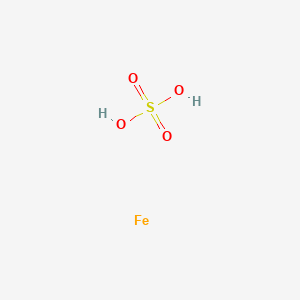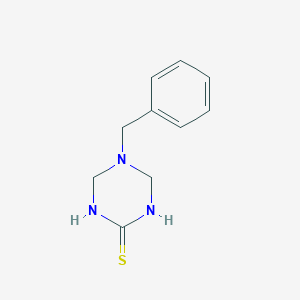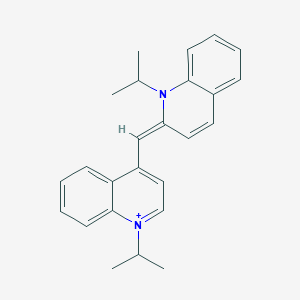
Disprocynium24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disprocynium24, also known as D24, is a synthetic compound that belongs to the family of cationic amphiphilic molecules. It was first synthesized in 1996 by researchers at the University of California, Berkeley. Since then, D24 has been extensively studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and nanotechnology.
Mécanisme D'action
The mechanism of action of Disprocynium24 is complex and not fully understood. It is believed that Disprocynium24 interacts with cell membranes through electrostatic interactions, leading to the formation of transient pores that allow the entry of therapeutic molecules into cells. In addition, Disprocynium24 can disrupt the integrity of lipid membranes, leading to cell death.
Effets Biochimiques Et Physiologiques
Disprocynium24 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Disprocynium24 can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. In addition, Disprocynium24 has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Disprocynium24 is its ability to self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation. In addition, Disprocynium24 has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one of the limitations of Disprocynium24 is its complex synthesis, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of Disprocynium24. One potential application is in the field of gene therapy, where Disprocynium24 could be used to deliver therapeutic genes into cells. In addition, Disprocynium24 could be used as a scaffold for the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of Disprocynium24 and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of Disprocynium24 is a complex process that involves several steps. The starting material is a commercially available compound called meso-tetraphenylporphyrin (TPP). The TPP molecule is modified to introduce cationic charges, which are essential for the amphiphilic properties of Disprocynium24. The final step involves the addition of a hydrophobic tail to the molecule, which enhances its solubility in organic solvents.
Applications De Recherche Scientifique
Disprocynium24 has been studied extensively for its potential applications in drug delivery and gene therapy. Its cationic nature allows it to interact with negatively charged cell membranes, facilitating the delivery of therapeutic molecules into cells. In addition, Disprocynium24 can self-assemble into nanoparticles, which can be used to encapsulate drugs and protect them from degradation.
Propriétés
Numéro CAS |
149578-82-5 |
|---|---|
Nom du produit |
Disprocynium24 |
Formule moléculaire |
C25H27N2+ |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |
Clé InChI |
TYFOKKOWQOKKCH-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |
SMILES |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
SMILES canonique |
CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |
Autres numéros CAS |
149578-82-5 |
Synonymes |
1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)
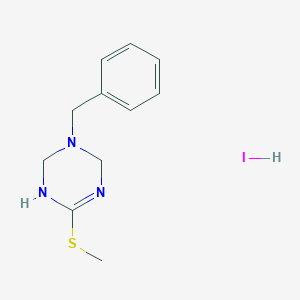
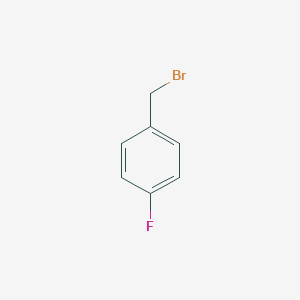
![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)
![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)
